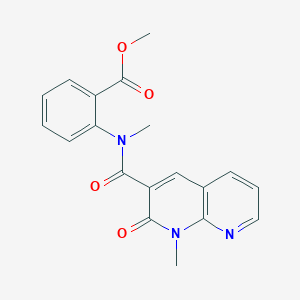

methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[methyl-(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-21(15-9-5-4-8-13(15)19(25)26-3)17(23)14-11-12-7-6-10-20-16(12)22(2)18(14)24/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANNMPJCNQKBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the reaction of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl₃). This reaction yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates, which can then be further methylated and reacted with benzoic acid derivatives to obtain the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The naphthyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: Substitution reactions at the naphthyridine ring or the benzoate ester group can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine derivatives, and substituted naphthyridine derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: Biologically, methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate has shown potential in various biological assays. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: In medicine, this compound and its derivatives can be explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for large-scale synthesis and application in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The naphthyridine core can bind to various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

a) 1,8-Naphthyridine Derivatives

- Nalidixic Acid (1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Lacks the benzoate group and dimethyl substitution. Demonstrates antibacterial activity due to its quinolone-like structure. The target compound’s methyl benzoate may reduce antibacterial potency but improve metabolic stability .

- Ethyl 1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (LP7) :

b) Quinoline-Based Analogues

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) from :

Functional Group Modifications

a) Carboxamide Variations

- N-(2,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ([6] in ) :

- N-Benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ([10] in ) :

b) Ester vs. Amide Linkages

- Methyl(Z)-2-(3-(3-chloro-2-fluorobenzyl)-2,6-difluorobenzoyl)-3-(ethylamino)acrylate ([8] in ): Uses an acrylate ester instead of a benzoate. The target’s benzoate may confer greater stability against hydrolysis .

Biological Activity

Methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthyridine moiety connected to a benzoate group. Its structure can be represented as follows:

This indicates the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth .

- Anticancer Properties : Naphthyridine derivatives have been investigated for their anticancer effects. The compound shows promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is growing evidence that naphthyridine compounds can modulate neurodegenerative pathways. This includes potential interactions with NMDA receptors, which are crucial in neuroprotection and synaptic plasticity .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects, particularly in conditions like Alzheimer's disease.

- Oxidative Stress Reduction : Some studies suggest that naphthyridine derivatives can reduce oxidative stress markers, contributing to their protective effects in various biological systems.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition zones compared to control groups.

| Bacteria Type | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.